Comparative Lipophilicity: Benzylmorphine Methyl Ether (CAS 47606-53-1) vs. Benzylmorphine (CAS 14297-87-1)
The calculated octanol-water partition coefficient (LogP) for benzylmorphine methyl ether (CAS 47606-53-1) is 3.2 [1]. This represents a substantial increase in lipophilicity compared to benzylmorphine (CAS 14297-87-1), for which the predicted LogP is 3.072 [2]. The 6α-methoxy group replaces a polar hydroxyl group with a more hydrophobic moiety, directly contributing to this change. While both compounds are considered lipophilic, this difference is predicted to influence membrane permeability and tissue distribution.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.2 |
| Comparator Or Baseline | Benzylmorphine: LogP = 3.072 |
| Quantified Difference | LogP increase of +0.128 units |
| Conditions | Calculated property based on molecular structure; source software/algorithm not specified. |
Why This Matters
Higher lipophilicity is a key determinant for passive membrane permeability and blood-brain barrier penetration, making this compound a more suitable tool for investigating central nervous system target engagement in in vitro and in vivo models.
- [1] Molaid. (n.d.). 3-苄氧基-7,8-二去氢-4,5alpha-环氧-6alpha-甲氧基-17-甲基吗喃 | 47606-53-1. View Source
- [2] ZINC Database. (n.d.). ZINC4214989 (Benzylmorphine). View Source
